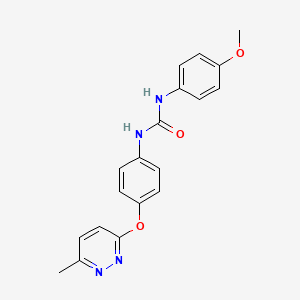

1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Description

1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a urea-based heterocyclic compound featuring a 4-methoxyphenyl group and a pyridazine ring substituted with a methyl group. The pyridazine moiety, a six-membered ring with two adjacent nitrogen atoms, distinguishes it from pyridine or pyrimidine analogs.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-13-3-12-18(23-22-13)26-17-10-6-15(7-11-17)21-19(24)20-14-4-8-16(25-2)9-5-14/h3-12H,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEXRXGAHJDIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxyaniline, undergoes a reaction with an appropriate isocyanate to form the methoxyphenyl intermediate.

Coupling with Pyridazinyl Intermediate: The methoxyphenyl intermediate is then coupled with a pyridazinyl intermediate, which is synthesized from 6-methylpyridazine through a series of reactions involving halogenation and nucleophilic substitution.

Final Urea Formation: The final step involves the formation of the urea linkage between the methoxyphenyl and pyridazinyl intermediates under controlled conditions, typically using a coupling reagent such as carbodiimide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative under specific conditions using oxidizing agents such as potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridazinyl groups can form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the active sites of these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine- and Pyridazine-Based Ureas

Several pyridine- and pyridazine-containing urea analogs have been studied for their anticancer activity. For example:

- Compound 82 (1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea) : Exhibited antiproliferative activity in the US-NCI screening panel, though its potency was lower than reference standards like sorafenib. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability compared to the methoxy group in the target compound .

Key Structural Differences :

Substituent Effects on Pharmacological Activity

The position and electronegativity of substituents significantly influence activity:

- Methoxy vs. Halogen Substituents: Methoxy groups (as in the target compound) reduce cytotoxicity compared to electron-withdrawing groups like chlorine or trifluoromethyl. For example, compound 2h ((E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) showed an IC₅₀ of 13.82 μM against cancer cells, whereas bromine/fluorine-substituted analogs (e.g., 2j) exhibited lower IC₅₀ values (4.7 μM) .

- Pyridazine vs. Pyridine : Pyridazine’s dual nitrogen atoms may enhance hydrogen-bonding interactions with target proteins but reduce metabolic stability compared to pyridine-based compounds like SR10854 (a LIMK inhibitor with IC₅₀ = 27 nM) .

Pharmacological Profiles of Selected Ureas

Biological Activity

1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a methoxyphenyl group, a pyridazinyl ether, and a urea linkage, which contribute to its promising applications in cancer research and other therapeutic areas.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes functional groups that enhance lipophilicity and facilitate interactions with various biological targets. The presence of the methoxy group is particularly significant as it influences the compound's solubility and permeability, which are critical for biological activity.

The biological activity of this compound is thought to involve multiple mechanisms:

- Hydrogen Bonding : The functional groups can form hydrogen bonds with target proteins or enzymes, modulating their activity.

- Hydrophobic Interactions : The lipophilic nature of the methoxyphenyl group allows for effective interaction with hydrophobic pockets in target proteins.

- π-π Stacking : Aromatic rings can engage in π-π stacking interactions, further stabilizing binding with biological macromolecules.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Studies have shown that it can inhibit cell growth by targeting specific signaling pathways involved in cancer progression. For instance, it has been evaluated against breast cancer and colon cancer cell lines, demonstrating significant cytotoxicity.

Comparative Analysis with Analogous Compounds

To understand the unique biological properties of this compound, it is beneficial to compare it with similar urea derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-phenylurea | Lacks pyridazinyl group | Different activity profile |

| 1-(4-Methoxyphenyl)-3-(4-pyridyl)urea | Contains pyridyl instead of pyridazinyl | Altered interaction dynamics |

| 1-(4-Methoxyphenyl)-3-(4-(pyrimidin-2-yl)phenyl)urea | Contains pyrimidinyl group | Varies electronic properties |

The unique combination of functional groups in this compound contributes to distinct chemical reactivity and biological efficacy compared to its analogs.

Case Studies

- Breast Cancer Cell Line Study : In vitro testing on MCF-7 breast cancer cells revealed that the compound inhibited cell proliferation by inducing apoptosis through activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.

- Colon Cancer Research : Another study focused on HT-29 colon cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 20 µM concentration). Mechanistic studies suggested that the compound interferes with the Wnt/β-catenin signaling pathway, which is crucial for cancer cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.